![molecular formula C13H9NO2S B2636862 6-methyl-2-(2-thienyl)-4H-3,1-benzoxazin-4-one CAS No. 244205-65-0](/img/structure/B2636862.png)
6-methyl-2-(2-thienyl)-4H-3,1-benzoxazin-4-one
Overview
Description
6-methyl-2-(2-thienyl)-4H-3,1-benzoxazin-4-one, also known as MTB, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. MTB is a heterocyclic compound that contains a benzoxazine ring and a thiophene ring. It has been studied extensively for its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Scientific Research Applications
- Indole-3-acetic acid (IAA) , a plant hormone, is produced by the degradation of tryptophan in higher plants. Derivatives of indole, including our compound, have been studied for their potential in regulating plant growth, development, and defense mechanisms .
Plant Growth Regulation and Defense
Synthetic Chemistry and Medicinal Chemistry
A brief review of the biological potential of indole derivatives. Frontiers in Journal of Pharmacology and Toxicology, 2020. Link Synthesis of ethyl 6-methyl-2-oxo-4-{4-[(1-phenyl-1H-1,2,3-triazol-4-yl)methoxy]phenyl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate. Molbank, 2019. Link
properties
IUPAC Name |
6-methyl-2-thiophen-2-yl-3,1-benzoxazin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO2S/c1-8-4-5-10-9(7-8)13(15)16-12(14-10)11-3-2-6-17-11/h2-7H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXCBAGCPTOYYJE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(OC2=O)C3=CC=CS3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-methyl-2-(2-thienyl)-4H-3,1-benzoxazin-4-one |
Synthesis routes and methods
Procedure details
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